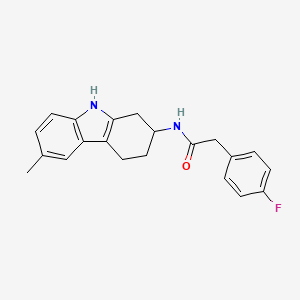

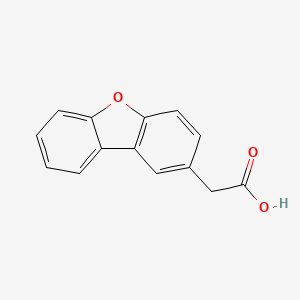

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

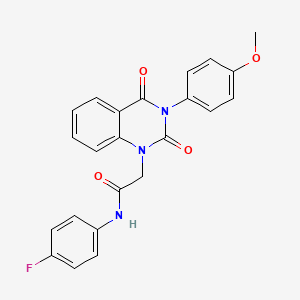

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate, also known as ECPI, is an organic compound belonging to the family of indolizinecarboxylates. It is a colorless solid with a molecular weight of 285.75 g/mol and a melting point of 218-219°C. ECPI is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Pharmacological Importance of Indolizine Derivatives

Indolizine derivatives, including Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate, hold a wide range of pharmaceutical significance. They exhibit a variety of biological activities, such as anticancer, anti-HIV-1, anti-inflammatory, antimicrobial, anti-tubercular, larvicidal, anti-schizophrenia, and CRTh2 antagonist activities. The structure-activity relationship (SAR) studies of these compounds provide insights into the behavior of their inhibitory actions and contribute significantly to therapeutic activities in comparison to reference drugs (Dawood & Abbas, 2020).

Synthesis and Bioactivity of Indolizine and its Derivatives

Indolizine and its derivatives, including Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate, are recognized for their potential biological activities and can be used as organic fluorescent molecules for biological and material applications. Radical-induced synthetic approaches, known for efficient heterocycle construction, C-C or C-X bond construction, and high atom- and step-economy, are increasingly popular for synthesizing these compounds. This enables a deep understanding of indolizine and its derivatives and aids in developing novel approaches for their synthesis (Hui et al., 2021).

Recent Progress in Synthesis and Bioactivity Studies

Recent progress in the synthesis of indolizine framework and the design of compounds with potential biological activity highlights the importance of Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate in drug discovery. Synthetic methods of indolizines have advanced, emphasizing the significant development in this area and the importance of these compounds in various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzymes inhibition activity (Singh & Mmatli, 2011).

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXMLKUZFNAQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chlorophenyl)-1-indolizinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)